Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate
Overview
Description
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is known for its unique structure, which includes a pyridine ring and a hydroxy group attached to a prop-2-enoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate typically involves the reaction of pyridine-2-carbaldehyde with methyl acrylate in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives and functionalized acrylates[3][3].
Scientific Research Applications
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate: This compound has a similar structure but with the hydroxy group attached to the 3-position of the pyridine ring instead of the 2-position.
Methyl 2-[hydroxy(pyridin-4-yl)methyl]prop-2-enoate: In this compound, the hydroxy group is attached to the 4-position of the pyridine ring.
Ethyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H11NO3
Molecular Weight: 195.20 g/mol
Structure:
- Contains a pyridine ring, a hydroxy group, and a prop-2-enoate moiety.
The compound's structure facilitates interactions with biological macromolecules, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester moiety also plays a role in these interactions, allowing the compound to fit into active sites of proteins, leading to various biological effects.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses makes it a candidate for further research in this area .
Pharmacological Applications
This compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural features suggest it could target specific enzymes or receptors involved in disease pathways. For example, its interaction with the NRF2 pathway may induce protective responses against oxidative damage, which is relevant in cancer and neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study using various solvent extracts demonstrated that compounds similar to this compound exhibited significant antioxidant activity. The results indicated that the methanolic extracts had the highest levels of antioxidant compounds, suggesting that modifications to the structure could enhance these properties .
- Metabolomic Profiling : Research utilizing untargeted metabolomics revealed that derivatives of this compound could influence metabolic pathways significantly. The profiling indicated that specific chemical groups within the structure contributed to distinct biological activities, including anti-inflammatory effects .
- High-throughput Screening : In high-throughput screening assays, this compound showed promise as a lead compound for further development against specific targets in cancer therapy. Its unique structural features allowed it to interact effectively with proteins involved in tumorigenesis .
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate | Hydroxy group on pyridine ring at position 3 | Moderate antioxidant activity |
Piritrexim | Pyrimidine derivative | Anticancer properties |
3-Hydroxy-2-methylpyridine | Hydroxy group at position 3 | Antioxidant properties |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-5-3-4-6-11-8/h3-6,9,12H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGIDZSIQOOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234027 | |
Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118488-74-7 | |
Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118488-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β-hydroxy-α-methylene-2-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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